
Cyclododecane
Overview
Description
Cyclododecane (C₁₂H₂₄) is a saturated cycloalkane composed of a 12-membered carbon ring with two hydrogen atoms per carbon. It appears as a white, waxy solid with a density of 0.79 g/cm³, a molar mass of 168.319 g/mol, and a flashpoint of 87.6°C . Its slow sublimation rate at room temperature—transitioning directly from solid to gas—makes it valuable as a temporary consolidant in art conservation, particularly for stabilizing fragile artifacts during transport or cleaning . Industrially, it serves as an intermediate in flame retardants, detergents, and crosslinking agents for polymers .
Preparation Methods
Cyclododecane is primarily synthesized through the catalytic trimerization of butadiene to form cyclododecatriene, which is subsequently hydrogenated to yield this compound . The reaction conditions typically involve the use of a catalyst such as nickel or cobalt, and the process is carried out under high pressure and temperature to facilitate the trimerization and hydrogenation steps.
Industrial Production Methods:
Catalytic Trimerization: Butadiene is subjected to catalytic trimerization in the presence of a nickel or cobalt catalyst, resulting in the formation of cyclododecatriene.
Hydrogenation: The cyclododecatriene is then hydrogenated under high pressure and temperature to produce this compound.
Chemical Reactions Analysis
Cyclododecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions:
Oxidation: this compound can be oxidized to form cyclododecanone and cyclododecanol. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound is less common but can be achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: this compound can undergo halogenation reactions, where halogens such as chlorine or bromine replace hydrogen atoms on the carbon ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.
Substitution: Halogens like chlorine or bromine, often in the presence of light or heat to initiate the reaction.
Major Products:
Oxidation: Cyclododecanone, cyclododecanol.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Conservation and Cultural Heritage
Temporary Consolidant and Protective Layer
Cyclododecane is widely used in the conservation of artworks, archaeological materials, and cultural artifacts. Its ability to sublimate at room temperature allows it to serve as a temporary consolidant that can be easily removed without damaging the underlying material. This property is particularly beneficial for delicate objects such as paintings, textiles, and stone artifacts .
Case Study: Oil Paintings
A study evaluated the effects of CDD on oil paintings, demonstrating its effectiveness as a consolidant. The research involved applying CDD in various forms (spray and melted) to assess its extractive effects on lipid components of paint. Results indicated that CDD facilitated the extraction of fatty acids from aged paint layers, highlighting its role in preserving art while allowing for reversibility in treatment .
Application in Fossil Preservation
In paleontology, CDD has been utilized to stabilize delicate fossils during transportation. For instance, it was applied to fossil lizards to protect them from damage during transit from Chicago to New York. The temporary nature of CDD allowed for safe handling while ensuring that the fossils remained intact .
Material Science
Hydrophobic Coating
Due to its non-polar nature, this compound imparts hydrophobic properties to surfaces when applied as a coating. This characteristic is valuable in various applications where moisture resistance is crucial, such as in textiles and paper products .
Self-Cleaning Surfaces
Research has explored the use of CDD in creating self-cleaning surfaces. By modifying surfaces with this compound, materials can repel water and dirt, reducing the need for cleaning agents and enhancing durability .
Despite its beneficial applications, this compound poses certain health risks if not handled properly. It can cause respiratory issues upon inhalation and skin irritation upon contact. Therefore, safety protocols must be implemented when using CDD in conservation practices .
Mechanism of Action
The mechanism of action of cyclododecane primarily involves its ability to sublimate, transitioning from a solid to a vapor without passing through a liquid phase. This property makes it useful as a temporary binder and stabilizer. This compound’s molecular structure allows it to form a protective coating that gradually evaporates, leaving no residue. This sublimation process is particularly valuable in applications where a temporary, non-invasive binding medium is required .
Comparison with Similar Compounds
Structural Analogs: Cycloalkanes of Varying Ring Sizes
Cyclododecane belongs to the cycloalkane family, which includes compounds like cyclohexane (C₆H₁₂), cycloheptane (C₇H₁₄), and cyclopentadecane (C₁₅H₃₀). Key differences include:
- Conformation : this compound adopts a square conformation, as shown by X-ray crystallography, while smaller rings like cyclohexane favor chair conformations .
- Fuel Applications : Blending 30 wt% cycloalkanes into Jet-A fuel revealed distinct limitations. This compound failed viscosity and freeze point specifications, cyclohexane/heptane failed flashpoints, and cyclopentadecane also failed viscosity .
Table 1: Cycloalkane Performance in Jet-A Fuel Blends
Compound | Freeze Point | Flashpoint | Viscosity |
---|---|---|---|
Cyclohexane | Pass | Fail | Pass |
This compound | Fail | Pass | Fail |
Cyclopentadecane | Pass | Pass | Fail |
Functionalized Derivatives: Cyclododecanone and Peroxides
- Cyclododecanone (C₁₂H₂₂O): The ketone derivative exhibits altered bond lengths (1.45–1.62 Å) and angles (108–119°) compared to this compound, affecting conformational stability .
- Peroxides : 1,1-Bis(tert-butylperoxy)this compound outperforms analogs (e.g., t-amyl or t-hexyl derivatives) in crosslinking ethylene-vinyl acetate copolymers, achieving faster curing rates and uniform surfaces .
Table 2: Crosslinking Efficiency of this compound Peroxides
Peroxide Derivative | Crosslinking Rate (150°C) | Surface Uniformity |
---|---|---|
1,1-Bis(t-butylperoxy) CDD | High | Excellent |
1,1-Bis(t-amylperoxy) CDD | Low | Poor |
Macrocyclic Fungicides: Structural Modifications
Replacing this compound with macrolactam/macrolactone rings enhances fungicidal activity. For example:
- Compound 23 (12-alkoxyiminotetradecanlactam) shows improved efficacy against Rhizoctonia solani and Botrytis cinerea compared to this compound derivatives .
- Monosubstituted this compound derivatives (e.g., compounds 15–17) are inactive, underscoring the necessity of two polarizable groups for bioactivity .
Conservation Materials: Sublimation and Residues
- Sublimation Rate: this compound sublimates slower than menthol-ethanol sols, making it suitable for long-term stabilization but prone to residue retention in porous materials like ceramics .
- Comparison with Varnish : Dynamic laser speckle analysis showed this compound’s drying process is slower and layer-dependent, unlike varnish, which follows traditional mass-loss curves .
Table 3: Sublimation Residues in Conservation
Material | Residue Detected? | Source |
---|---|---|
Ceramics | Yes (impurities) | Caspi & Kaplan 2001 |
Glass Slides | Yes | |
Oil Paints | Lipid extraction |
Perfumery: Functional Analogs
(1-Ethoxyethoxy)this compound enhances woody notes more effectively than Iso E Super or Vertofix, demonstrating superior fixative properties in fragrance compositions .
Key Research Findings and Contradictions
- Residue Controversy : While this compound is marketed as residue-free, studies detected impurities in ceramics and lipid leaching in oil paints, suggesting material-dependent interactions .
- Conservation Efficacy : Success varies by application; spray/melted methods yield different outcomes, necessitating case-by-case evaluation .
- Toxicity : Health risks remain understudied, urging caution during large-scale use .
Biological Activity
Cyclododecane (CDD), a cyclic alkane with the chemical formula , has garnered attention in various fields due to its unique properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
This compound is characterized by its wax-like consistency and ability to sublimate at room temperature. This property allows it to transition directly from a solid to a vapor without passing through a liquid state, making it useful in applications such as conservation and molding in art restoration . The sublimation rate can vary based on factors such as film thickness and surface area, which are critical in conservation practices .
Antioxidant Activity
Research has indicated that this compound exhibits notable antioxidant properties. A study demonstrated that extracts containing this compound showed significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related damage in biological systems .
Table 1: Antioxidant Activity of this compound Extracts
Extract Type | DPPH EC50 (µg/mL) | ABTS EC50 (µg/mL) |
---|---|---|
Ethyl Acetate | 44.19 ± 1.55 | 56.61 ± 0.64 |
Methanol | 34.6 ± 0.8 | >50 |
These findings suggest that this compound could be a potential candidate for developing antioxidant therapies.
Anticancer Properties
This compound has also been investigated for its anticancer effects. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including colon adenocarcinoma cells (HCT116) and breast cancer cells (MCF-7) .
Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (µg/mL) |
---|---|
HCT116 | 19.82 ± 2.06 |
MCF-7 | >50 |
HeLa | >50 |
The selective cytotoxicity towards specific cancer cell lines indicates its potential as a therapeutic agent in oncology.
Case Studies
- Conservation Science : A study focused on the use of this compound as a temporary consolidant for archaeological materials found no significant alteration in radiocarbon dating results, indicating its safety for use in conservation without affecting the integrity of the artifacts .
- Molding Applications : Research on the practical applications of this compound in molding processes highlighted its effectiveness in creating detailed molds while maintaining structural integrity during the sublimation process .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of cyclododecane relevant to its application as a temporary consolidant?
this compound (C₁₂H₂₄) is a white, waxy solid with a melting point of 60.4°C (140.7°F) and a sublimation rate that varies with temperature and airflow. Its low density (0.79–0.82 g/cm³) and hydrophobicity make it suitable for temporary stabilization of water-sensitive materials in conservation. Sublimation at room temperature allows residue-free removal, critical for artifact preservation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
this compound requires adequate ventilation, chemical-resistant gloves (nitrile or neoprene), and respiratory protection (e.g., NIOSH-approved masks) to avoid inhalation of sublimed vapors. Skin contact must be minimized, and spills should be contained using absorbent materials (e.g., vermiculite) to prevent environmental release. Disposal must comply with hazardous waste regulations .
Q. How does this compound function as a hydrophobic barrier in aqueous treatments of porous materials?
this compound forms a non-polar layer that repels water, protecting substrates during cleaning or consolidation. For example, molten this compound applied to terracotta or limestone under a gum arabic layer prevents staining from silicone-based molding materials. Effectiveness depends on application thickness and substrate porosity .
Advanced Research Questions
Q. What methodological challenges arise when applying this compound solutions to friable surfaces, and how can they be mitigated?
Sprayed this compound solutions (30–50% w/w in petroleum spirit) risk disturbing fragile surfaces due to air pressure. Ultrasonic nebulization has been proposed to reduce mechanical stress. Additionally, dilute solutions (<10% w/w) may expose substrates to excessive solvent, necessitating optimized solvent-to-cyclododecane ratios .
Q. How can researchers resolve contradictions in this compound’s efficacy as a fixative for water-sensitive media on paper?
Discrepancies arise from variables like paper sizing and media composition. Bruckle et al. (1999) found sized papers retained this compound better, while Keynan and Eyb-Green (2000) emphasized media adhesion. Controlled experiments comparing sized/unsized papers and varying solvent concentrations (e.g., 10–30% w/w) are recommended to isolate influencing factors .
Q. What experimental designs are appropriate for studying this compound’s sublimation kinetics and environmental impact?
Thermogravimetric analysis (TGA) under controlled humidity/temperature quantifies sublimation rates. Environmental chambers can simulate field conditions (e.g., airflow, relative humidity). Ecotoxicological assays (e.g., Daphnia magna toxicity tests) assess long-term aquatic hazards, as this compound is classified as harmful to aquatic life .
Q. How does this compound’s crystal formation affect treated materials, and what analytical techniques detect structural changes?
this compound crystals may intercalate with substrate microstructures, potentially causing microfractures. Scanning electron microscopy (SEM) and micro-computed tomography (μ-CT) visualize crystal distribution. Comparative studies on treated/untreated samples under controlled aging (e.g., thermal cycling) evaluate mechanical integrity .
Q. What are the limitations of this compound in long-term conservation, and what alternatives exist for irreversible treatments?
this compound’s temporary nature restricts use to pre-treatment stabilization. For permanent consolidation, acrylic resins (e.g., Paraloid B-72) or cellulose ethers are preferred. However, this compound remains unmatched for reversibility in sensitive applications, such as charcoal drawing preservation .
Q. Methodological Guidelines
- Experimental Reproducibility : Document solvent purity (e.g., petroleum spirit bp 100–130°C), application method (spray vs. brush), and environmental conditions (temperature, humidity) to ensure reproducibility .
- Data Contradiction Analysis : Use factorial designs to test variables (e.g., concentration, substrate type) independently. Cross-reference results with peer studies (e.g., Bruckle et al. vs. Keynan and Eyb-Green) to identify contextual limitations .
- Ethical Compliance : Adhere to institutional safety protocols and ecological disposal guidelines to mitigate health/environmental risks .
Properties
IUPAC Name |
cyclododecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTBPAQBQHZRDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021552 | |
Record name | Cyclododecane | |
Source | EPA DSSTox | |
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Molecular Weight |
168.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless crystals; [MSDSonline] | |
Record name | Cyclododecane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4579 | |
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Boiling Point |
247 °C | |
Record name | CYCLODODECANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5557 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water; very soluble in alcohol, ethyl ether | |
Record name | CYCLODODECANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5557 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.82 g/cu cm at 80 °C | |
Record name | CYCLODODECANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5557 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.03 [mmHg], 0.0295 mm Hg at 25 °C | |
Record name | Cyclododecane | |
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Record name | CYCLODODECANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5557 | |
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Color/Form |
Needles from alcohol | |
CAS No. |
294-62-2 | |
Record name | Cyclododecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=294-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclododecane | |
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Record name | Cyclododecane | |
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Record name | Cyclododecane | |
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Record name | Cyclododecane | |
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Record name | CYCLODODECANE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97CN13ZD83 | |
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Record name | CYCLODODECANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5557 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
60.4 °C | |
Record name | CYCLODODECANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5557 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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